molecular formula C11H15FS B8078966 1-Tert-butylsulfanyl-3-fluoro-2-methylbenzene

1-Tert-butylsulfanyl-3-fluoro-2-methylbenzene

Cat. No.: B8078966
M. Wt: 198.30 g/mol
InChI Key: OMYXFVRROVNAHY-UHFFFAOYSA-N
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Description

The compound with the identifier “1-Tert-butylsulfanyl-3-fluoro-2-methylbenzene” is a chemical substance listed in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for the compound with the identifier “1-Tert-butylsulfanyl-3-fluoro-2-methylbenzene” are typically scaled-up versions of laboratory synthesis. These methods may involve continuous flow reactors, large-scale batch reactors, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “1-Tert-butylsulfanyl-3-fluoro-2-methylbenzene” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various solvents (such as ethanol and water). Reaction conditions may vary depending on the specific reaction but often include controlled temperatures and pressures.

Major Products

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound with the identifier “1-Tert-butylsulfanyl-3-fluoro-2-methylbenzene” has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in biochemical assays and as a tool for studying cellular processes.

    Medicine: It is investigated for its potential therapeutic effects and as a diagnostic agent.

    Industry: It is used in the production of various chemical products and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of the compound with the identifier “1-Tert-butylsulfanyl-3-fluoro-2-methylbenzene” involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the compound with the identifier “1-Tert-butylsulfanyl-3-fluoro-2-methylbenzene” include other organic molecules with similar functional groups and chemical properties. Examples of similar compounds are:

  • Compound with the identifier “CID 137948682”
  • Compound with the identifier “CID 2735153”

Uniqueness

The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and properties, which make it suitable for particular scientific and industrial applications. Its reactivity, stability, and interaction with biological molecules distinguish it from other similar compounds.

Properties

IUPAC Name

1-tert-butylsulfanyl-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FS/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYXFVRROVNAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1SC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1SC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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